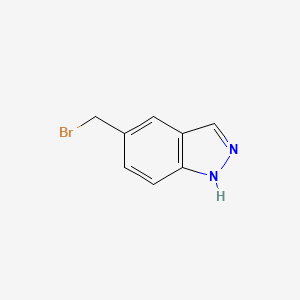

5-(bromomethyl)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

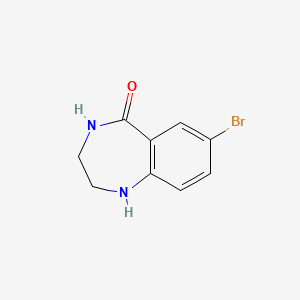

Indazole is a heterocyclic compound consisting of a pyrazole ring fused with a benzene ring . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .

Molecular Structure Analysis

The molecular structure of indazole consists of a benzene ring fused with a pyrazole ring . The bromomethyl group would add a -CH2Br group to the 5-position of the indazole .Chemical Reactions Analysis

Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, bromomethyl compounds are often dense, with a high boiling point due to the presence of the heavy bromine atom .Applications De Recherche Scientifique

Biological Experiments

5-(bromomethyl)-1H-indazole is a multifunctional dye that can be used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Clinical Diagnostics

This compound has applications in clinical diagnostics . The dye properties of 5-(bromomethyl)-1H-indazole can be used to distinguish different types of cells and tissues, which can be crucial in diagnosing various diseases .

Textile Dyeing

5-(bromomethyl)-1H-indazole is also used in traditional fields such as textile dyeing . Its dye properties can be used to color textiles in a variety of shades .

Functional Textile Processing

In emerging fields such as functional textile processing, 5-(bromomethyl)-1H-indazole is used . It can provide textiles with special properties, such as resistance to staining or enhanced durability .

Food Pigments

5-(bromomethyl)-1H-indazole can be used as a food pigment . It can provide food products with a variety of colors, enhancing their visual appeal .

Dye-Sensitized Solar Cells

Another emerging field where 5-(bromomethyl)-1H-indazole finds application is in dye-sensitized solar cells . These are a type of solar cell that uses a dye to absorb sunlight and generate electricity .

Antioxidant Activity

New enones synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes were observed to affect free-radical oxidation in model systems . In particular, they suppress the generation of reactive oxygen species .

8. Preparation of Optically Active Cyclohexene Antisepsis Agents Bromomethyl acetate, which is similar to 5-(bromomethyl)-1H-indazole, is involved in the preparation of optically active cyclohexene antisepsis agents . It acts as a reagent in samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(bromomethyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVQCRFGLVAFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445371 |

Source

|

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(bromomethyl)-1H-indazole | |

CAS RN |

496842-04-7 |

Source

|

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)